1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is an organic compound characterized by a pyrrole ring that is substituted with a 4-fluorobenzyl group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is CHFN, and it has a molecular weight of 177.22 g/mol. It is classified as a pyrrole derivative, which is a five-membered heterocyclic compound known for its diverse biological activities .
The synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole typically involves a nucleophilic substitution reaction. The common method includes the reaction of 4-fluorobenzyl chloride with pyrrole under basic conditions. Sodium hydride or potassium carbonate are often used as bases to facilitate this reaction.
The structure of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole features a pyrrole ring with a fluorine-substituted benzyl group at the nitrogen position. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity.
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole can participate in several chemical reactions:
The major products formed depend on the specific reagents and conditions used during these reactions. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups onto the benzyl ring .
The mechanism by which 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The fluorobenzyl substituent enhances binding affinity to certain targets, potentially modulating their activity. This interaction can influence various biological pathways depending on the application context .
The compound's physical constants and spectral data (such as infrared spectroscopy and nuclear magnetic resonance) provide insights into its structural characteristics and functional groups present .
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole has several scientific applications:
This compound exemplifies the versatility of pyrrole derivatives in both synthetic and applied chemistry contexts, highlighting its importance in ongoing research and development efforts.
Fluorine's unique physicochemical properties – including its high electronegativity (3.98 Pauling scale), small atomic radius (van der Waals radius: 1.47 Å), and strong carbon-fluorine bond strength (∼116 kcal/mol) – confer distinct advantages in drug design:
Table 1: Physicochemical Effects of Fluorine Substitution
Property Modulated | Effect of Fluorination | Pharmaceutical Consequence |
---|---|---|
Lipophilicity | Increased log P values | Enhanced membrane permeability and bioavailability |
Metabolic Stability | Resistance to oxidative metabolism | Prolonged half-life and reduced dosing frequency |
Binding Affinity | Dipole interactions and steric mimicry | Improved target engagement and potency |
pKa Modulation | Electron-withdrawing effects | Optimized ionization state for biological activity |
The C–F bond significantly enhances metabolic stability by blocking common oxidative degradation pathways catalyzed by cytochrome P450 enzymes. This property is particularly valuable for heterocyclic systems like pyrroles that might otherwise undergo rapid hepatic metabolism [1] [5]. Additionally, fluorine participates in specific biomolecular interactions, including C–F⋯H–N hydrogen bonding and orthogonal multipolar interactions with protein backbones, which can dramatically enhance binding affinities. For example, fluorinated thrombin inhibitors demonstrate up to five-fold greater potency than non-fluorinated analogs due to C–F⋯C=O interactions with Asn98 residues [7]. These attributes explain why fluorinated compounds comprise approximately 30% of recent blockbuster pharmaceuticals [5] [7].
Pyrrole (C₄H₅N) and its derivatives constitute a structurally diverse class of five-membered heterocycles with demonstrated pharmacological relevance across therapeutic areas:
The 2,5-dihydro-1H-pyrrole scaffold (pyrroline) offers distinct advantages over aromatic pyrroles due to its reduced planarity, enhanced solubility, and sp³-hybridized character that enables greater three-dimensional diversity. Fluorination at strategic positions further optimizes these molecules, as evidenced by studies showing 4-fluorinated indoles exhibiting 50-fold greater HIV-1 inhibition than non-fluorinated analogs [7]. The synthetic flexibility of the pyrroline core allows for regioselective functionalization at nitrogen (N1), carbon (C2, C3), or through ring fusion – providing medicinal chemists with multiple vectors for structural optimization [2] [7].
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (CAS: 954416-86-5; MW: 177.22 g/mol) represents a strategically designed hybrid molecule incorporating two pharmacophoric elements:
Table 2: Key Structural Features of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Structural Component | Chemical Significance | Potential Pharmacological Impact |
---|---|---|
4-Fluorobenzyl Group | Enhanced lipophilicity (π-system + halogen) | Improved membrane penetration and CNS bioavailability |
2,5-Dihydro-1H-pyrrole | Semi-saturated heterocycle with reduced planarity | Conformational flexibility for target complementarity |
N-Benzyl Substitution | Blocked N-oxidation pathway | Increased metabolic stability |
Allylic System (C2=C3) | Site for electrophilic functionalization | Synthetic handle for diversification |
The 4-fluorobenzyl moiety provides both aromatic stacking capability and fluorine-specific binding interactions, while the dihydropyrrole ring offers a conformationally flexible scaffold that mimics saturated pharmacophores present in CNS-active compounds. This molecular architecture addresses key challenges in heterocyclic drug design:
The molecule's physicochemical profile (SMILES: FC1=CC=C(C=C1)CN2CC=CC2) balances hydrophilicity (PSA: ∼12Ų) and lipophilicity (calculated log P: ∼2.1), making it suitable for further optimization as a CNS-active lead compound [2]. Current research focuses on leveraging this scaffold for developing protease inhibitors and kinase modulators where fluorinated heterocycles have demonstrated exceptional target selectivity [1] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0